molecular formula C48H36N4NiO8 B12340324 Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin

Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin

Cat. No.: B12340324
M. Wt: 855.5 g/mol
InChI Key: VZWKMDHNKMYMBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ni(ii) tetrakis (3-methoxy-4-hydroxyphenyl) porphyrin typically involves the reaction of nickel salts with a porphyrin precursor. One common method is the condensation of pyrrole with 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the insertion of a nickel ion into the porphyrin ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as chloroform or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as column chromatography or recrystallization to ensure the purity of the final product .

Properties

Molecular Formula

C48H36N4NiO8

Molecular Weight

855.5 g/mol

IUPAC Name

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)porphyrin-22,24-diid-5-yl]phenol;nickel(2+)

InChI

InChI=1S/C48H36N4O8.Ni/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3;/h5-24H,1-4H3,(H4-2,49,50,51,52,53,54,55,56);/q-2;+2

InChI Key

VZWKMDHNKMYMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)[N-]3)O.[Ni+2]

Origin of Product

United States

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